(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-11(10-16-2)13-17(14,15)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFUDDTMBYKJQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with (1-methoxypropan-2-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethenesulfonamide moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s ether-containing substituent may lower reaction yields compared to aryl amines (e.g., 6a: 83%) due to steric hindrance or reduced nucleophilicity of the alkylamine .
- Physical Properties : Aryl-substituted analogs exhibit melting points >100°C, attributed to strong π-π stacking and crystallinity. The target’s methoxypropan-2-yl group likely reduces melting points due to decreased planarity and increased conformational flexibility.
Electronic and Steric Considerations
- Electron-Donating vs. This may decrease reactivity in biological systems but improve metabolic stability.
- Steric Effects : The 1-methoxypropan-2-yl group introduces steric bulk, which could hinder interactions with deep binding pockets compared to planar aryl substituents. However, this may favor selectivity for less constrained targets .
Biological Activity
(E)-N-(1-methoxypropan-2-yl)-2-phenylethenesulfonamide is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a methoxypropan-2-yl group and a phenylethenesulfonamide moiety, contribute to its biological activity. This article explores its biological effects, mechanisms of action, and potential applications based on current scientific research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1331541-34-4
- Molecular Formula : C13H17NO3S
This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity, particularly in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of target proteins, while the phenylethenesulfonamide moiety engages in π-π interactions with aromatic amino acids. These interactions modulate the activity of proteins, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating its usefulness in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound. Below are summarized findings from notable research:
Applications in Medicinal Chemistry
Due to its unique structural characteristics and biological properties, this compound serves as an important intermediate in medicinal chemistry:
- Pharmaceutical Development : It can be utilized as a precursor for synthesizing novel therapeutic agents targeting various diseases.
- Organic Synthesis : The compound acts as an intermediate for creating more complex organic molecules, facilitating advancements in material science.
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-methoxypropan-2-yl)-2-phenylethanesulfonamide | Lacks double bond | Reduced reactivity |
| N-(1-methoxypropan-2-yl)-4-methylbenzenesulfonamide | Different substituents | Varying activity profile |
The presence of the (E)-configuration in the double bond significantly influences its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
